

# Z-L-Tyrosine Dicyclohexylamine Salt: A Versatile Reagent in Organic Synthesis

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Compound of Interest		
Compound Name:	Z-L-Tyrosine dcha	
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Abstract: This document provides detailed application notes and experimental protocols for the use of N-α-benzyloxycarbonyl-L-tyrosine dicyclohexylamine salt (**Z-L-Tyrosine dcha**) as a reagent in organic synthesis, with a primary focus on its application in solution-phase peptide synthesis. The protocols outlined herein are intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

## Introduction

N- $\alpha$ -benzyloxycarbonyl-L-tyrosine (Z-L-Tyrosine) is a commonly utilized building block in the synthesis of peptides and other complex organic molecules. The benzyloxycarbonyl (Z or Cbz) group serves as a robust protecting group for the  $\alpha$ -amino functionality of tyrosine, which is stable under basic conditions and can be selectively removed via hydrogenolysis. The dicyclohexylamine (dcha) salt form of Z-L-Tyrosine offers several advantages, including enhanced stability, crystallinity, and ease of handling compared to the free acid. This makes it an excellent starting material for various synthetic transformations, most notably in solution-phase peptide coupling reactions.

This application note details the necessary steps for the utilization of **Z-L-Tyrosine dcha** in the synthesis of a model dipeptide, Z-L-Tyrosyl-L-Alanine methyl ester, via both the mixed anhydride and dicyclohexylcarbodiimide (DCC) coupling methods.

# **Physicochemical Properties and Handling**



**Z-L-Tyrosine dcha** is a white to off-white crystalline solid. It is generally stable under ambient conditions and should be stored in a cool, dry place. The dicyclohexylamine salt enhances the shelf-life of the reagent by preventing the degradation of the free carboxylic acid.

Property	Value
Molecular Formula	C29H40N2O5
Molecular Weight	496.64 g/mol
Appearance	White to off-white crystalline powder
Solubility	Soluble in methanol and dichloromethane

# **Core Application: Solution-Phase Peptide Synthesis**

The primary application of **Z-L-Tyrosine dcha** is as a precursor for the corresponding free acid, Z-L-Tyrosine-OH, which is then used in peptide bond formation. The dicyclohexylamine must be removed to liberate the carboxylic acid for activation and subsequent coupling with the amino group of another amino acid or peptide.

Below is a generalized workflow for the use of **Z-L-Tyrosine dcha** in dipeptide synthesis.

**Figure 1:** General workflow for dipeptide synthesis using **Z-L-Tyrosine dcha**.

## **Experimental Protocols**

Protocol 1: Conversion of **Z-L-Tyrosine dcha** to Z-L-Tyrosine-OH (Free Acid)

This protocol describes the liberation of the free carboxylic acid from its dicyclohexylamine salt, a prerequisite for the subsequent coupling reactions.

#### Materials:

- Z-L-Tyrosine dcha
- Ethyl acetate
- 1 M Potassium bisulfate (KHSO<sub>4</sub>) solution or 10% citric acid solution



- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Separatory funnel
- Rotary evaporator

#### Procedure:

- Suspend **Z-L-Tyrosine dcha** (1.0 eq) in ethyl acetate (10 mL per gram of salt).
- Transfer the suspension to a separatory funnel.
- Add an equal volume of 1 M KHSO<sub>4</sub> solution and shake vigorously for 2-3 minutes. The solid should dissolve as the free acid is formed.
- Separate the organic layer.
- Wash the organic layer sequentially with 1 M KHSO<sub>4</sub> solution (2 x 5 mL/g), water (2 x 5 mL/g), and finally with brine (1 x 5 mL/g).
- Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and concentrate under reduced pressure using a rotary evaporator.
- The resulting white solid is Z-L-Tyrosine-OH, which can be used in the next step without further purification.

Protocol 2: Synthesis of Z-L-Tyrosyl-L-Alanine Methyl Ester via Mixed Anhydride Method

This method involves the activation of the carboxylic acid of Z-L-Tyrosine-OH with isobutyl chloroformate to form a mixed anhydride, which then reacts with the amino acid ester.

#### Materials:

- Z-L-Tyrosine-OH (from Protocol 1)
- L-Alanine methyl ester hydrochloride



- N-methylmorpholine (NMM)
- Isobutyl chloroformate
- Tetrahydrofuran (THF), anhydrous
- Ethyl acetate
- 1 M Sodium bicarbonate (NaHCO₃) solution
- 1 M Hydrochloric acid (HCl) solution
- Brine
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)

#### Procedure:

- Dissolve L-Alanine methyl ester hydrochloride (1.0 eq) in a minimal amount of water and neutralize with an equimolar amount of NMM. Extract the free base into ethyl acetate, dry the organic layer with MgSO<sub>4</sub>, and concentrate to obtain the free amino acid ester.
- Dissolve Z-L-Tyrosine-OH (1.0 eq) in anhydrous THF (10 mL per gram) and cool the solution to -15 °C in an ice-salt bath with stirring.
- Add N-methylmorpholine (1.0 eq) to the cooled solution.
- Slowly add isobutyl chloroformate (1.0 eq) dropwise, ensuring the temperature remains below -10 °C. Stir the reaction mixture for 15 minutes at -15 °C to form the mixed anhydride.
- In a separate flask, dissolve the prepared L-Alanine methyl ester (1.0 eq) in anhydrous THF.
- Add the solution of the amino acid ester to the mixed anhydride solution at -15 °C.
- Allow the reaction mixture to stir at -15 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.
- Remove the N-methylmorpholine hydrochloride by filtration.



- Concentrate the filtrate under reduced pressure.
- Dissolve the residue in ethyl acetate and wash sequentially with 1 M NaHCO₃ solution, water, 1 M HCl solution, and brine.
- Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and concentrate to yield the crude Z-L-Tyrosyl-L-Alanine methyl ester.
- Purify the crude product by recrystallization from ethyl acetate/hexane.

Protocol 3: Synthesis of Z-L-Tyrosyl-L-Alanine Methyl Ester via DCC Coupling

This protocol utilizes N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate the formation of the peptide bond.

#### Materials:

- Z-L-Tyrosine-OH (from Protocol 1)
- L-Alanine methyl ester hydrochloride
- N,N'-Dicyclohexylcarbodiimide (DCC)
- Triethylamine (TEA) or N-methylmorpholine (NMM)
- Dichloromethane (DCM), anhydrous
- · Ethyl acetate
- 1 M Sodium bicarbonate (NaHCO₃) solution
- 1 M Hydrochloric acid (HCl) solution
- Brine
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)

#### Procedure:



- Prepare the free L-Alanine methyl ester from its hydrochloride salt as described in Protocol
  2, step 1.
- Dissolve Z-L-Tyrosine-OH (1.0 eq) and L-Alanine methyl ester (1.0 eq) in anhydrous DCM (15 mL per gram of Z-L-Tyrosine-OH).
- Cool the solution to 0 °C in an ice bath.
- Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the stirred mixture.
- Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight. A white precipitate of dicyclohexylurea (DCU) will form.
- Filter off the DCU precipitate and wash it with a small amount of cold DCM.
- Combine the filtrate and washings and concentrate under reduced pressure.
- Dissolve the residue in ethyl acetate and wash sequentially with 1 M NaHCO₃ solution, water, 1 M HCl solution, and brine.
- Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and concentrate to give the crude product.
- Purify the crude product by recrystallization from ethyl acetate/hexane.

Coupling Method	Reagents	Typical Yield	Key By-product
Mixed Anhydride	Isobutyl chloroformate, NMM	70-85%	N-methylmorpholine hydrochloride
DCC Coupling	DCC	75-90%	Dicyclohexylurea (DCU)

## **Deprotection of the Z-Group**

The benzyloxycarbonyl (Z) group can be removed by catalytic hydrogenation to yield the free dipeptide.



#### Figure 2: Deprotection of the Z-group.

Protocol 4: Hydrogenolysis of Z-L-Tyrosyl-L-Alanine Methyl Ester

#### Materials:

- Z-L-Tyrosyl-L-Alanine methyl ester
- Palladium on carbon (10% Pd/C)
- Methanol or Ethanol
- Hydrogen gas supply (balloon or hydrogenation apparatus)

#### Procedure:

- Dissolve the Z-protected dipeptide ester in methanol (20 mL per gram).
- Add 10% Pd/C catalyst (10% by weight of the peptide).
- Stir the suspension under a hydrogen atmosphere (e.g., a hydrogen-filled balloon) at room temperature.
- Monitor the reaction by TLC until the starting material is consumed.
- Filter the reaction mixture through a pad of Celite to remove the catalyst.
- Wash the Celite pad with methanol.
- Combine the filtrate and washings and concentrate under reduced pressure to obtain the free dipeptide ester, H-L-Tyrosyl-L-Alanine methyl ester.

## Conclusion

**Z-L-Tyrosine dcha** is a stable and convenient precursor for Z-L-Tyrosine-OH in organic synthesis. Its primary utility lies in solution-phase peptide synthesis, where it can be effectively employed in coupling reactions using standard methodologies such as the mixed anhydride or DCC methods. The protocols provided herein offer a comprehensive guide for the use of this







versatile reagent in the synthesis of dipeptides, which can be extended to the synthesis of more complex peptide structures.

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